Dipentyl pyridine-2,5-dicarboxylate
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Overview
Description
Dipentyl pyridine-2,5-dicarboxylate is an organic compound that belongs to the class of pyridine carboxylates It is characterized by the presence of two pentyl ester groups attached to the 2 and 5 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipentyl pyridine-2,5-dicarboxylate typically involves the esterification of pyridine-2,5-dicarboxylic acid with pentanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Dipentyl pyridine-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include pyridine-2,5-dicarboxylic acid, pentyl alcohol, and various substituted pyridine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism by which dipentyl pyridine-2,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The carbonyl oxygens and pyridine nitrogen in the compound can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity . These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl pyridine-2,5-dicarboxylate
- Diethyl pyridine-2,5-dicarboxylate
- Dipropyl pyridine-2,5-dicarboxylate
Uniqueness
Dipentyl pyridine-2,5-dicarboxylate is unique due to its longer alkyl chains, which can enhance its hydrophobicity and influence its solubility and reactivity compared to its shorter-chain analogs . This property makes it particularly useful in applications where increased hydrophobicity is desired .
Properties
CAS No. |
63597-02-4 |
---|---|
Molecular Formula |
C17H25NO4 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
dipentyl pyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C17H25NO4/c1-3-5-7-11-21-16(19)14-9-10-15(18-13-14)17(20)22-12-8-6-4-2/h9-10,13H,3-8,11-12H2,1-2H3 |
InChI Key |
QLRYCUIWODKRAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CN=C(C=C1)C(=O)OCCCCC |
Origin of Product |
United States |
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